molecular formula C27H28N2O2 B10937271 4-ethyl-3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole CAS No. 1006336-99-7

4-ethyl-3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

Número de catálogo: B10937271
Número CAS: 1006336-99-7
Peso molecular: 412.5 g/mol
Clave InChI: CEDGFQCWXZAATI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Ethyl-3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a pyrazole derivative characterized by its substitution pattern: an ethyl group at position 4, 3-methoxyphenyl groups at positions 3 and 5, and a 4-methylbenzyl substituent at the N1 position. The compound’s stereochemistry is likely achiral, as seen in structurally similar pyrazoles (e.g., Y505-6176 and Y505-5325) .

Propiedades

Número CAS

1006336-99-7

Fórmula molecular

C27H28N2O2

Peso molecular

412.5 g/mol

Nombre IUPAC

4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C27H28N2O2/c1-5-25-26(21-8-6-10-23(16-21)30-3)28-29(18-20-14-12-19(2)13-15-20)27(25)22-9-7-11-24(17-22)31-4/h6-17H,5,18H2,1-4H3

Clave InChI

CEDGFQCWXZAATI-UHFFFAOYSA-N

SMILES canónico

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)C)C4=CC(=CC=C4)OC

Origen del producto

United States

Actividad Biológica

The compound 4-ethyl-3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole (referred to as compound 1 hereafter) belongs to the pyrazole class of compounds, known for their diverse biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 can be characterized by its molecular formula C24H26N2O2C_{24}H_{26}N_2O_2 and a molecular weight of approximately 390.48 g/mol. Its structure features a pyrazole ring substituted with ethyl and methoxyphenyl groups, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compound 1. Research indicates that pyrazoles exhibit inhibitory effects on various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. Compound 1's structural features may enhance its affinity for these targets, leading to reduced tumor growth.
  • Synergistic Effects : In vitro studies demonstrated that combining compound 1 with established chemotherapeutics like doxorubicin enhances cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .

Anti-inflammatory Activity

Compound 1 has demonstrated significant anti-inflammatory effects, which are critical in managing diseases characterized by chronic inflammation:

  • Cytokine Inhibition : Studies reported that compound 1 effectively inhibits pro-inflammatory cytokines such as TNF-α and IL-6, with activity comparable to standard anti-inflammatory drugs like dexamethasone .
  • Mechanism of Action : The anti-inflammatory activity is thought to stem from the modulation of signaling pathways involved in inflammation, including NF-kB and MAPK pathways.

Antimicrobial Activity

The antimicrobial properties of compound 1 have also been investigated:

  • Broad Spectrum Activity : Research indicates that pyrazole derivatives exhibit activity against various bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungi . Compound 1's unique structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study on Antitumor Efficacy

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including compound 1, and evaluated their cytotoxic effects against several cancer cell lines. The results indicated that compound 1 exhibited a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of control agents .

Inflammation Model Study

In another study focusing on inflammation, compound 1 was tested in a carrageenan-induced edema model in mice. The results showed a reduction in paw swelling comparable to indomethacin treatment, suggesting strong anti-inflammatory properties .

Comparative Analysis of Pyrazole Derivatives

Compound NameStructureAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound 1StructureHigh (IC50 < 10 µM)Significant (TNF-α inhibition > 75%)Broad spectrum
Compound AStructureModerate (IC50 ~20 µM)Moderate (TNF-α inhibition ~50%)Limited
Compound BStructureLow (IC50 > 30 µM)Minimal (TNF-α inhibition <30%)None

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) logP logSw Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound (Inferred) ~434 ~6.2 ~-5.7 6 ~55
4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole 308.37 N/A N/A 4 N/A
Y505-6176 (Nitro-substituted) 443.5 6.09 -5.66 7 61.67
Y505-5325 (Bromo-substituted) 463.37 6.81 -5.88 3 28.29

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • The bromo-substituted Y505-5325 exhibits the highest logP (6.81), attributed to the hydrophobic bromine atom. The target compound’s ethyl group likely reduces logP compared to bromine but remains higher than the nitro-substituted Y505-6176 (6.09) due to the nitro group’s polar nature .
  • The 4-methoxy isomer () likely has lower lipophilicity than the target compound due to reduced steric hindrance and electronic effects of para-methoxy groups.

Hydrogen Bonding and Solubility (logSw):

  • Y505-6176’s nitro group increases hydrogen bond acceptors (7 vs. 3 in Y505-5325), enhancing polarity but reducing solubility (logSw = -5.66) due to its bulky aromatic system. The target compound’s methoxy groups and ethyl substitution balance polarity and lipophilicity, yielding intermediate solubility .

Notes on Data Limitations

  • Experimental validation using crystallographic software (e.g., WinGX suite, ) and structure validation protocols () is recommended for confirmation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.